N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the azetidine and pyrimidine moieties. Key steps may include:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Introduction of the azetidine ring: This step often involves the reaction of an azetidine derivative with the oxazole intermediate.
Attachment of the pyrimidine ring: The final step typically involves coupling the azetidine-oxazole intermediate with a pyrimidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine: can be compared to other heterocyclic compounds with similar structures, such as:
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(14-8-15(24-21-14)12-4-2-1-3-5-12)22-9-13(10-22)20-16-6-7-18-11-19-16/h1-8,11,13H,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVVUBXGUOYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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